1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene

描述

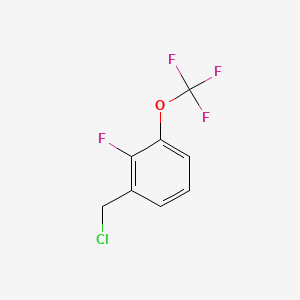

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. This compound is characterized by the presence of a chloromethyl group, a fluoro group, and a trifluoromethoxy group attached to a benzene ring. It is a member of the trifluoromethoxybenzene family, which is known for its unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

准备方法

The synthesis of 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable benzene derivative, followed by fluorination and trifluoromethoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

For industrial production, the process may involve:

Chlorination: Introducing chlorine into the raw material, such as benzaldehyde, in the presence of a catalyst like phosphorus pentachloride.

Fluorination: Treating the chlorinated product with anhydrous hydrogen fluoride to introduce the fluoro group.

Trifluoromethoxylation: Using specialized trifluoromethoxylation reagents to attach the trifluoromethoxy group.

化学反应分析

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Trifluoromethylation: The trifluoromethoxy group can undergo radical trifluoromethylation, which is a key reaction in the synthesis of many fluorinated compounds.

Common reagents used in these reactions include phosphorus pentachloride, anhydrous hydrogen fluoride, and various trifluoromethoxylation reagents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or oxidizing/reducing agents used .

科学研究应用

Applications in Pharmaceuticals

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting different biological pathways.

Case Studies:

- Anticancer Agents : Research has shown that compounds derived from this chloromethylated structure exhibit potential anticancer properties by interfering with cellular proliferation mechanisms.

- Antimicrobial Activity : Studies indicate that certain derivatives possess significant antimicrobial activity, making them candidates for new antibiotic formulations.

Applications in Agrochemicals

The compound is also pivotal in the agrochemical industry, particularly as a precursor for herbicides and pesticides. The trifluoromethoxy group enhances the lipophilicity and biological activity of these agrochemicals.

Case Studies:

- Herbicide Development : Compounds synthesized from this compound have been tested for their efficacy against various weeds, demonstrating improved selectivity and potency compared to traditional herbicides.

- Insecticides : Research has indicated that derivatives can disrupt insect hormonal systems, leading to effective pest control solutions.

Material Science Applications

In addition to its pharmaceutical and agrochemical uses, this compound finds applications in material science, particularly in the development of liquid crystal materials and electronic chemicals. The unique electronic properties imparted by the trifluoromethoxy group make it suitable for advanced electronic applications.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Pharmaceuticals | Anticancer agents, antimicrobial compounds | Effective against cancer cell lines |

| Agrochemicals | Herbicides, insecticides | Improved efficacy over traditional agents |

| Material Science | Liquid crystals, electronic materials | Enhanced electronic properties |

作用机制

The mechanism by which 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group, in particular, can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. This makes it a valuable tool in the development of drugs and other bioactive compounds .

相似化合物的比较

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:

1-(Chloromethyl)-4-(trifluoromethoxy)benzene: This compound has a similar structure but with the trifluoromethoxy group in a different position, leading to different chemical properties and reactivity.

4-(Trifluoromethyl)benzyl chloride: Another related compound with a trifluoromethyl group instead of a trifluoromethoxy group, which affects its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in various fields .

生物活性

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, with the CAS number 1373864-66-4, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the trifluoromethoxy and chloromethyl groups, suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClF4O, and it possesses a molecular weight of 232.6 g/mol. The presence of electronegative fluorine atoms contributes to its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClF4O |

| Molecular Weight | 232.6 g/mol |

| CAS Number | 1373864-66-4 |

| Melting Point | Not available |

| Solubility | Not extensively studied |

The biological activity of this compound may be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group can enhance the compound's hydrophobic character, facilitating membrane penetration and interaction with intracellular targets. Additionally, the chloromethyl group may participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates.

Biological Activity

Research indicates that fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. For this compound, preliminary studies suggest potential activities in:

- Antimicrobial Activity : Fluorinated compounds have been shown to possess antibacterial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the disruption of cellular processes or induction of apoptosis.

Case Studies

- Antimicrobial Efficacy : A study investigating a series of chloromethylated fluorobenzenes found that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of the trifluoromethoxy group in enhancing the lipophilicity and biological activity of the compounds tested .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain fluorinated benzene derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the inhibition of key enzymes involved in cell proliferation .

Comparative Analysis

A comparison with structurally related compounds illustrates the influence of specific functional groups on biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 1-Fluoro-2-methyl-3-trifluoromethoxybenzene | Low | Moderate |

| 1-Chloro-2-fluoro-3-methoxybenzene | High | Low |

属性

IUPAC Name |

1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMSLJKBPIQURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737395 | |

| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373864-66-4 | |

| Record name | 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。